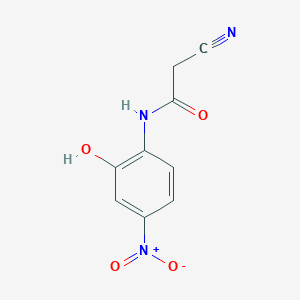
2-cyano-N-(2-hydroxy-4-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyano-N-(2-hydroxy-4-nitrophenyl)acetamide is a compound of significant interest in the field of organic chemistry It is characterized by the presence of a cyano group, a hydroxy group, and a nitro group attached to a phenyl ring, along with an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(2-hydroxy-4-nitrophenyl)acetamide typically involves the reaction of 2-hydroxy-4-nitroaniline with cyanoacetic acid or its derivatives. One common method involves the following steps:
Reaction with Cyanoacetic Acid: The starting material, 2-hydroxy-4-nitroaniline, is reacted with cyanoacetic acid in the presence of a suitable catalyst, such as triethylamine, under reflux conditions. This reaction leads to the formation of the desired product.
Purification: The crude product is then purified using recrystallization techniques to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.
化学反応の分析
Types of Reactions
2-cyano-N-(2-hydroxy-4-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding quinone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted acetamide derivatives.
科学的研究の応用
2-cyano-N-(2-hydroxy-4-nitrophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and have been studied for their biological activities.
Medicine: Some derivatives of this compound have been investigated for their potential use as pharmaceutical agents, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-cyano-N-(2-hydroxy-4-nitrophenyl)acetamide and its derivatives involves interactions with specific molecular targets. For example, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of the cyano, hydroxy, and nitro groups contributes to the compound’s ability to form hydrogen bonds and other interactions with target molecules.
類似化合物との比較
Similar Compounds
2-cyano-N-(2-hydroxy-5-nitrophenyl)acetamide: Similar structure but with the nitro group in a different position.
2-cyano-N-(2-hydroxy-3-nitrophenyl)acetamide: Another positional isomer with the nitro group in the meta position.
2-cyano-N-(2-hydroxy-4-methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
2-cyano-N-(2-hydroxy-4-nitrophenyl)acetamide is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The combination of the cyano, hydroxy, and nitro groups allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research.
特性
分子式 |
C9H7N3O4 |
|---|---|
分子量 |
221.17 g/mol |
IUPAC名 |
2-cyano-N-(2-hydroxy-4-nitrophenyl)acetamide |
InChI |
InChI=1S/C9H7N3O4/c10-4-3-9(14)11-7-2-1-6(12(15)16)5-8(7)13/h1-2,5,13H,3H2,(H,11,14) |
InChIキー |
QLYKGCCGCAFDRL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])O)NC(=O)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![cis-7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B14064066.png)

![Methyl [4-(2,2-dicyanoethenyl)phenoxy]acetate](/img/structure/B14064068.png)
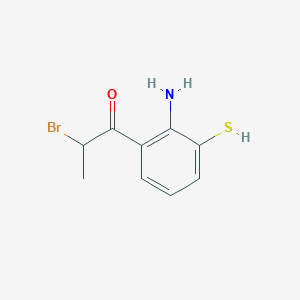

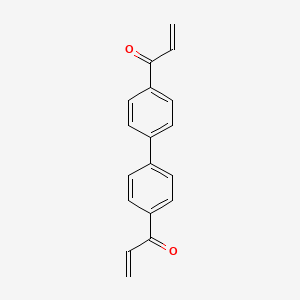
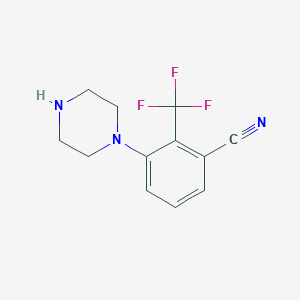
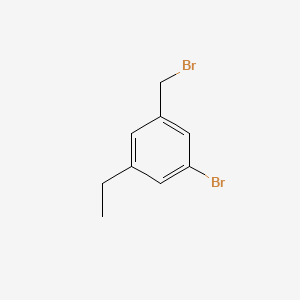
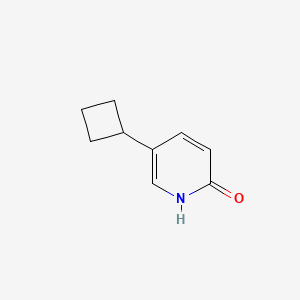
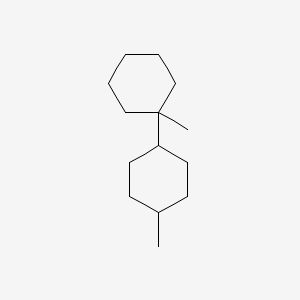
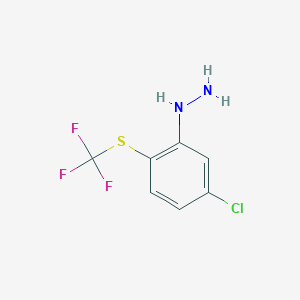
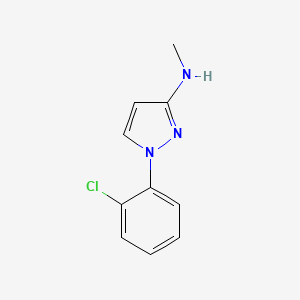
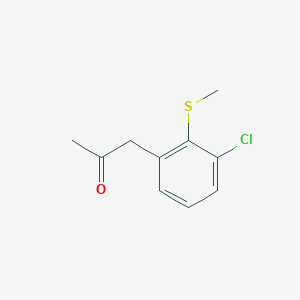
![[2-Chloro-4-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14064130.png)
